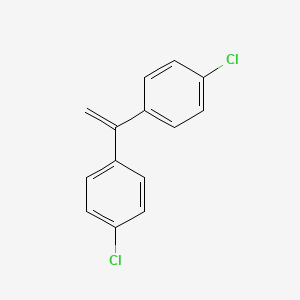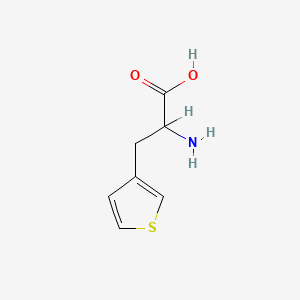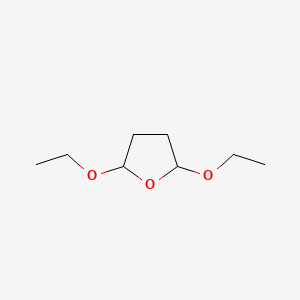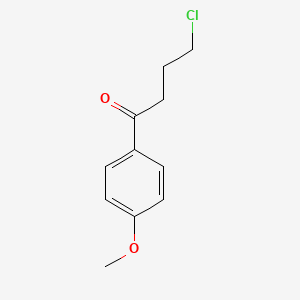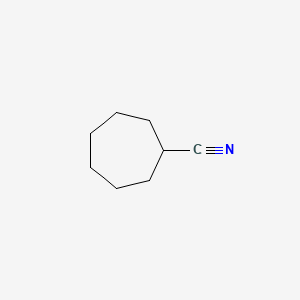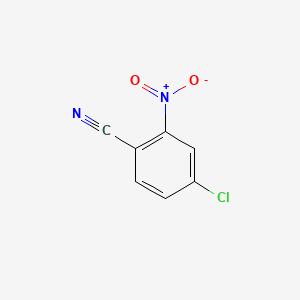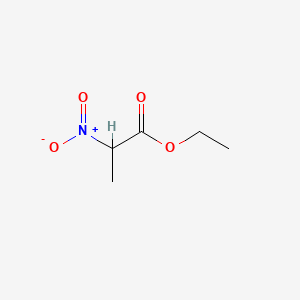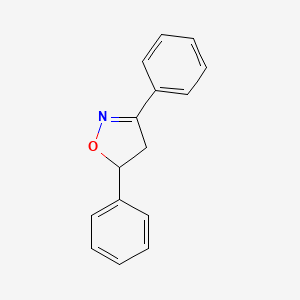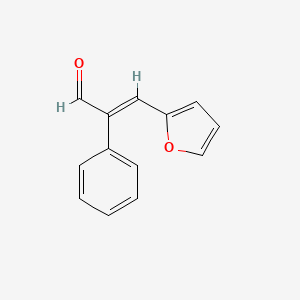
3-(2-FURYL)-2-PHENYLPROPENAL
Overview
Description
It is characterized by an orange crystalline solid form and a warm, spicy aroma . This compound is primarily used as a flavoring agent due to its distinctive scent and taste.
Mechanism of Action
Target of Action
Spicy acrolein, also known as 2-Phenyl-3-(2-furyl)prop-2-enal or 3-(2-FURYL)-2-PHENYLPROPENAL, is a highly reactive compound. Its primary targets are proteins and other macromolecules of cells . It is known to bind to and deplete cellular nucleophiles such as glutathione .
Mode of Action
Spicy acrolein interacts with its targets primarily through its chemical reactivity. It binds to proteins and other macromolecules of cells lining the respiratory tract . This binding can lead to cellular oxidative stress, including the compromise of the important antioxidant glutathione . It can also inhibit the activation of transcription factors nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1) .
Biochemical Pathways
Spicy acrolein affects several biochemical pathways. It is involved in the induction of oxidative stress, mitochondrial dysfunction, and inflammatory reactions . The compound’s action can lead to the formation of more acrolein adducts .
Pharmacokinetics
It is known that acrolein is a metabolic product of certain substances and can be formed during various chemical processes .
Result of Action
The molecular and cellular effects of Spicy acrolein’s action are significant. It can cause oxidative stress, mitochondrial dysfunction, and inflammatory reactions . These effects can lead to alterations in gene expression or transcription factor activation that affect proliferation and overall cell well-being .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Spicy acrolein. For instance, it is found in all types of smoke, in the exhaust from internal combustion engines, and in the vapors of overheated cooking oil . In food processing, the presence of certain polyphenols can synergistically remove the toxic acrolein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-FURYL)-2-PHENYLPROPENAL typically involves the condensation of furfural with benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the aldol condensation reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified through recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-(2-FURYL)-2-PHENYLPROPENAL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products Formed
Oxidation: Formation of 2-Phenyl-3-(2-furyl)propanoic acid.
Reduction: Formation of 2-Phenyl-3-(2-furyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(2-FURYL)-2-PHENYLPROPENAL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized as a flavoring agent in the food industry due to its aromatic properties
Comparison with Similar Compounds
Similar Compounds
2-Furylacrolein: Similar structure but lacks the phenyl group.
Cinnamaldehyde: Contains a phenyl group but lacks the furan ring.
Benzaldehyde: Contains a phenyl group but lacks the furan ring and the extended conjugation.
Uniqueness
3-(2-FURYL)-2-PHENYLPROPENAL is unique due to the presence of both a phenyl group and a furan ring, which contribute to its distinctive chemical and physical properties. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .
Properties
IUPAC Name |
3-(furan-2-yl)-2-phenylprop-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-10-12(9-13-7-4-8-15-13)11-5-2-1-3-6-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPESOGFYFXAURP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CO2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57568-60-2 | |
| Record name | 2-Phenyl-3-(2-furyl)prop-2-enal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57568-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetaldehyde, .alpha.-(2-furanylmethylene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


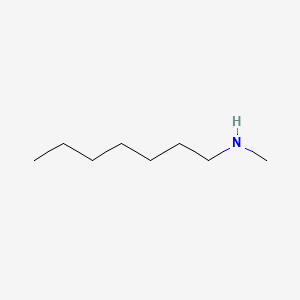
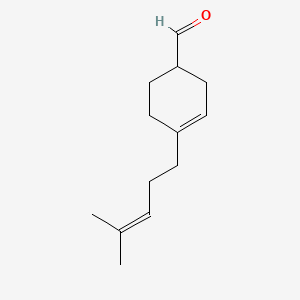
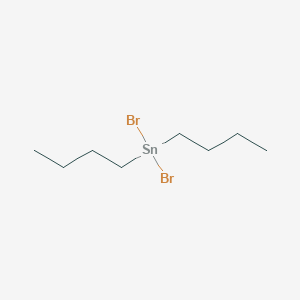
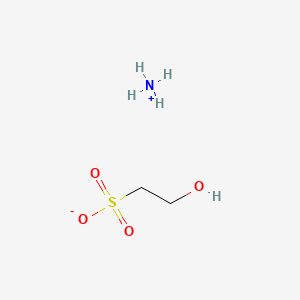
![Benzyldimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B1583657.png)
